molecular formula C7H7BF4N2O B1216693 4-Methoxybenzenediazonium tetrafluoroborate CAS No. 459-64-3

4-Methoxybenzenediazonium tetrafluoroborate

Cat. No.: B1216693
CAS No.: 459-64-3
M. Wt: 221.95 g/mol
InChI Key: BYGWNWAFXUPZHI-UHFFFAOYSA-N
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Description

4-Methoxybenzenediazonium tetrafluoroborate is an organic compound with the molecular formula CH₃OC₆H₄N₂BF₄. It is a diazonium salt, which is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo compounds.

Scientific Research Applications

4-Methoxybenzenediazonium tetrafluoroborate has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.

    Material Science: Employed in the modification of surfaces and the preparation of functionalized materials.

    Biochemistry: Utilized in the labeling of biomolecules and the study of enzyme mechanisms.

    Pharmaceuticals: Investigated for its potential use in drug development and the synthesis of bioactive compounds.

Safety and Hazards

4-Methoxybenzenediazonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It should be stored in a locked up place .

Future Directions

4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones . This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives . This suggests potential future directions in the synthesis of complex molecules.

Mechanism of Action

Target of Action

The primary target of 4-Methoxybenzenediazonium Tetrafluoroborate is synthetic DOPA-melanin and its precursors . DOPA-melanin is a type of melanin, a group of natural pigments found in most organisms. Melanin is involved in a variety of biological functions, including skin and hair pigmentation, and protection against harmful UV radiation.

Mode of Action

The compound interacts with synthetic DOPA-melanin and its precursors . . These techniques allow for the observation of chemical species with unpaired electrons, such as radicals, which may be involved in the compound’s mode of action.

Result of Action

It has been used in the preparation of azo coupled cyclic β-enaminones , which are compounds with potential applications in organic synthesis and medicinal chemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to decompose in water , indicating that its stability and reactivity can be affected by the presence of water. Furthermore, it is light-sensitive , suggesting that exposure to light could also influence its action and stability.

Biochemical Analysis

Biochemical Properties

4-Methoxybenzenediazonium tetrafluoroborate plays a significant role in biochemical reactions due to its reactivity and stability. It interacts with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques . This interaction highlights the compound’s ability to form stable complexes with biomolecules. Additionally, this compound has been used in the preparation of azo coupled cyclic β-enaminones, demonstrating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cellular components, including proteins and enzymes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The interaction of this compound with synthetic DOPA-melanin and its precursors indicates its potential impact on melanin-related cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to form stable diazonium ions allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. The interaction with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques, provides insights into the molecular mechanisms underlying its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to decompose in water, which can influence its long-term effects on cellular function . Studies have shown that this compound remains stable when stored at -20°C, but its reactivity may decrease over time, affecting its efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. The interaction with synthetic DOPA-melanin and its precursors suggests that the compound’s impact on melanin-related processes may be dose-dependent

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form stable diazonium ions allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. The interaction with synthetic DOPA-melanin and its precursors highlights its role in melanin-related metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical effects. The interaction with synthetic DOPA-melanin and its precursors suggests that this compound may be preferentially localized in melanin-rich tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The interaction with synthetic DOPA-melanin and its precursors indicates that this compound may localize to melanin-containing organelles, influencing melanin-related cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite (NaNO₂) in the presence of an acid, typically hydrochloric acid (HCl), to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate this compound as a solid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

    Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyano groups through nucleophilic substitution reactions.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Azo Coupling: Typically carried out in an alkaline medium using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used in the Sandmeyer reaction to introduce halides.

    Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.

Major Products

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

    Substituted Benzenes: Formed through nucleophilic substitution reactions.

    Aniline Derivatives: Formed through reduction reactions.

Comparison with Similar Compounds

4-Methoxybenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:

  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 4-Chlorobenzenediazonium tetrafluoroborate
  • 4-Bromobenzenediazonium tetrafluoroborate

Uniqueness

The presence of a methoxy group (-OCH₃) in this compound makes it more electron-rich compared to its nitro, chloro, and bromo counterparts. This electron-donating group enhances the reactivity of the diazonium ion in electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4-methoxybenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWNWAFXUPZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1513880-67-5
Record name Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70196646
Record name 4-Methoxybenzenediazoniumfluoroborate
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Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-64-3
Record name 4-Methoxybenzenediazonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzenediazoniumfluoroborate
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Record name 4-Methoxybenzenediazoniumfluoroborate
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Record name 4-methoxybenzenediazonium tetrafluoroborate
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Synthesis routes and methods

Procedure details

p-Anisidine (30.75 g, 0.25 mole) was dissolved in aqueous tetrafluoroboric acid (48%, 110 ml) in a 500 ml 3 necked flask fitted with mechanical stirring, and cooled to 0°-10° C. Sodium nitrite (17.5 g, 0.25 mole) was separately dissolved in water (34 ml) and the solution cooled to 5°-10° C., and was then added dropwise to the reaction mixture over 60 minutes. The reaction mixture was stirred for about 45 minutes at 0°-10° C., and then tested with starch-iodide paper for excess nitrous acid. Any excess nitrous acid was destroyed by adding a small amount (approx. 0.1 g.) of sulfamic acid. The precipitate was filtered, washed once with ice-cold water (about 30 ml), and then twice with methanol (20 ml each time). The product diazonium tetrafluoroborate was dried under vacuum at ambient temperature. Yield 45.4 g (about 82%). This could be purified by dissolving in minimum amount of acetone, and precipitating with ether, repeating this process three times. The final product was filtered, washed with ether (30 ml), and dried.
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxybenzenediazonium tetrafluoroborate interact with melanin and its precursors?

A: this compound (4-MeO-PhN2BF4) reacts with melanin and its precursors (catechols, phenols) through a one-electron transfer process. [] This reaction generates an aryl radical (4-MeO-Ph•) from the diazonium compound and radicals from the melanin or catechol(amine) molecule. This process is autocatalytic, with the formation of o-quinones playing a key role in the mechanism. []

Q2: What is the role of this compound in Sandmeyer cyanation reactions?

A: In Sandmeyer cyanation, this compound acts as the aryl diazonium salt substrate. [] It undergoes reduction by cyanocuprate(I) anions, such as CuI(CN)43-, CuI(NCMe)(CN)32-, and CuI(NCMe)2(CN)2-, with varying rate constants. [] The resulting aryl radical then undergoes rapid ligand transfer within the solvent cage with the cyanocuprate(II) anions formed in the reduction step. []

Q3: Can this compound be used in transition-metal-free reactions?

A: Yes, this compound can be utilized in transition-metal-free reactions. For instance, it has been successfully employed in a transition-metal-free Matsuda-Heck type cross-coupling reaction. [] This method, utilizing a KOtBu/DMF system, facilitates the synthesis of stilbenes from aryl diazonium salts. [] Mechanistic studies suggest a radical pathway involving DMF as the initiator. []

Q4: What are the applications of this compound in organic synthesis?

A4: this compound is a versatile reagent with applications in various organic reactions:

  • Azo Coupling: It reacts with cyclic β-enaminones to yield azo coupling products. [, ] The product structure and tautomeric equilibrium are influenced by the enaminone structure and substituents on the diazonium salt. [, ]
  • Alkoxypolyhaloalkylation: It serves as a radical initiator in the alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols. [] This method enables the synthesis of complex polyhaloalkanes and is applicable to late-stage functionalization of complex molecules. []
  • Photoredox Polychloroalkylation/Spirocyclization: It acts as a hydrogen atom transfer reagent in the photoredox polychloroalkylation/spirocyclization of activated alkynes. [] This reaction, involving a radical process, leads to the formation of 3-polychloroalkyl spiro[4,5]trienones. []

Q5: Are there any structural studies available on the products formed by this compound reactions?

A: Yes, studies have investigated the structure of products formed in reactions involving this compound. For instance, in the azo coupling with cyclic β-enaminones, NMR spectroscopy and X-ray crystallography were used to characterize the tautomeric forms and hydrogen bonding patterns in the products. [, ]

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